molecular formula C10H14N2O3 B11093650 2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione

2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione

Cat. No.: B11093650
M. Wt: 210.23 g/mol
InChI Key: MHJIVEFCWMRGPN-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aromatic aldehydes with urea and 2,2-butylidene-1,3-dioxane-4,6-dione under solvent-free and catalyst-free conditions . This one-pot, three-component reaction is efficient and yields the desired spirocyclic product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,8-diazaspiro[55]undecane-1,3,9-trione stands out due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the spirocyclic framework

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione

InChI

InChI=1S/C10H14N2O3/c1-12-8(14)3-5-10(9(12)15)4-2-7(13)11-6-10/h2-6H2,1H3,(H,11,13)

InChI Key

MHJIVEFCWMRGPN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC2(C1=O)CCC(=O)NC2

Origin of Product

United States

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